1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid
Overview
Description
1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid, also known as EECCA, is a cyclic carboxylic acid. It is a liquid at room temperature . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid is C9H16O3 . The InChI code is 1S/C9H16O3/c1-2-12-7-6-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid is a liquid at room temperature . Its molecular weight is 172.22 g/mol .Scientific Research Applications
Synthesis Techniques
- Cyclobutane derivatives, including those related to 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid, have been synthesized using various methods. A notable approach involves the [2+2] photocycloaddition reaction. This technique has been utilized in creating (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, showcasing the cyclobutane ring's construction via photocycloaddition with ethylene (Gauzy et al., 2004).
Chemical Properties and Applications
2. Cyclobutane amino acids, including derivatives similar to 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid, have been synthesized in enantiomerically pure forms. These compounds demonstrate the potential for applications in creating novel amino acid derivatives and peptides (André et al., 2011).
- The structural uniqueness of cyclobutane derivatives makes them suitable for forming rigid beta-peptides. Studies have focused on the stereodivergent synthesis of bis(cyclobutane) β-dipeptides, highlighting the potential of these compounds in peptide synthesis and molecular design (Izquierdo et al., 2002).
Innovative Material Synthesis
4. Cyclobutane-containing compounds, like cyclobutane-1,3-diacid (CBDA), have been identified as valuable building blocks for polymeric materials due to their stability and ability to form semi-crystalline structures. This demonstrates the potential of such compounds in material science applications (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-7-6-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYYYFMXBNJDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261425 | |
Record name | 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1421601-21-9 | |
Record name | 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421601-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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